Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate
Overview
Description
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C6H4BrClO4S2 and a molecular weight of 319.58 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
The synthesis of Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate typically involves the bromination and chlorosulfonation of thiophene derivatives. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or a bromine source in the presence of a catalyst to introduce the bromine atom at the desired position.
Chlorosulfonation: The brominated thiophene is then treated with chlorosulfonic acid to introduce the chlorosulfonyl group.
Esterification: The resulting compound is esterified with methanol to form the final product
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using appropriate reagents. For example, nucleophiles can replace the bromine atom under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For instance, reducing agents can convert the chlorosulfonyl group to a sulfonyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with various therapeutic effects.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and chlorosulfonyl groups can influence its binding affinity and specificity towards these targets, thereby modulating biological pathways .
Comparison with Similar Compounds
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate: Another thiophene derivative with distinct functional groups, used in different synthetic routes and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior and applications.
Properties
IUPAC Name |
methyl 4-bromo-5-chlorosulfonylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAYQSPTRMDCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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